N-(3-chloro-2-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide
Description
N-(3-Chloro-2-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a piperidine-carboxamide derivative characterized by a 6-cyclopropylpyrimidin-4-yl core and a 3-chloro-2-methylphenyl substituent. The compound’s structural uniqueness lies in its combination of a pyrimidine ring with cyclopropyl substitution and a chlorinated aromatic moiety, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c1-13-16(21)3-2-4-17(13)24-20(26)15-7-9-25(10-8-15)19-11-18(14-5-6-14)22-12-23-19/h2-4,11-12,14-15H,5-10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWLQAXYBASEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that this compound may interact with specific biological targets, particularly within the central nervous system and possibly in cancer pathways. The presence of the piperidine and pyrimidine moieties suggests potential activity as a receptor antagonist or enzyme inhibitor.
Biological Activity Overview
- Anticancer Properties : Initial studies have indicated that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. The ability of this compound to inhibit cell proliferation is under investigation.
- Neuropharmacological Effects : Compounds with piperidine structures are often studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression.
In Vitro Studies
Recent studies have focused on the in vitro effects of related compounds on cancer cell lines and neuronal cultures:
- Cytotoxicity : A derivative exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating significant cytotoxic potential.
- Receptor Binding : Binding affinity studies showed that similar compounds effectively inhibit certain neurotransmitter receptors, suggesting a possible mechanism for neuropharmacological activity.
Case Studies
- Case Study 1 : A study involving a structurally similar piperidine derivative demonstrated significant reductions in tumor size in xenograft models, suggesting that this compound may have analogous effects.
- Case Study 2 : In a clinical trial setting, another piperidine-based compound showed promise in treating anxiety disorders, leading to further exploration of this chemical class for therapeutic use.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aryloxazole-Piperidine Carboxamides
The most closely related compounds from the evidence share the piperidine-carboxamide backbone but differ in substituents on the aryloxazole ring and the amine side chain. Key examples include:
Key Observations:
- Halogen Substituents: Chloro- and bromo-substituted analogs (Compounds 1–2) exhibit higher synthetic yields (66–76%) compared to fluoro- or trifluoromethyl-substituted derivatives (58%) . This trend suggests that bulkier halogen groups may stabilize intermediates during coupling reactions.
- Biological Implications: Chloro-substituted compounds (e.g., Compound 2) are prioritized in antiviral studies due to their balance of lipophilicity and metabolic stability, whereas trifluoromethyl groups (Compound 4) may enhance target binding but reduce solubility .
Core Heterocycle Modifications
The target compound replaces the aryloxazole moiety found in –2 with a pyrimidine ring. Pyrimidine-based analogs, such as those in , demonstrate distinct properties:
Comparison:
- Pyrimidine vs.
- Cyclopropyl Substitution: The 6-cyclopropyl group on the pyrimidine may enhance metabolic stability by shielding against cytochrome P450 oxidation, a feature absent in aryloxazole analogs .
Pharmacokinetic and Physicochemical Properties
While direct data for the target compound are unavailable, trends from analogs suggest:
- LogP: Chloro- and cyclopropyl-substituted compounds likely have higher logP values (>3.5) compared to methoxy- or fluoro-substituted derivatives, favoring CNS penetration but increasing hepatotoxicity risks .
- Synthetic Feasibility: The target compound’s pyrimidine core may require multistep synthesis (e.g., Suzuki coupling for cyclopropyl introduction), contrasting with the straightforward aryloxazole preparations in –2 .
Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Halogen Impact on Analogs
| Halogen | Yield (%) | LogP (Predicted) | Metabolic Stability |
|---|---|---|---|
| Bromo (Br) | 76 | 3.8 | Moderate |
| Chloro (Cl) | 66 | 3.5 | High |
| Trifluoromethyl (CF₃) | 58 | 4.2 | Low |
Q & A
Q. What are the established synthetic routes for N-(3-chloro-2-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide, and which coupling agents are critical for amide bond formation?
The synthesis typically involves multi-step organic reactions, including:
- Piperidine-pyrimidine coupling : A Buchwald-Hartwig amination or nucleophilic substitution to attach the pyrimidine moiety to the piperidine ring.
- Amide bond formation : Use of carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to link the piperidine-4-carboxylic acid derivative to the substituted aromatic amine .
- Cyclopropane functionalization : Introduction of the cyclopropyl group to the pyrimidine ring via Suzuki-Miyaura cross-coupling or alkylation reactions. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield and purity .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the piperidine, pyrimidine, and aromatic substituent connectivity. For example, downfield shifts in aromatic protons (~7.5–8.5 ppm) validate electron-withdrawing effects from chlorine and cyclopropyl groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion at m/z 413.15) and purity (>95%) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the piperidine-pyrimidine junction, critical for understanding conformational flexibility .
Q. How can researchers identify potential biological targets for this compound?
Target identification strategies include:
- In silico docking : Using software like AutoDock to screen against kinase or GPCR libraries, leveraging the pyrimidine ring’s affinity for ATP-binding pockets .
- Broad-spectrum bioassays : Testing in panels for kinase inhibition (e.g., EGFR, BRAF) or antimicrobial activity, given structural similarities to known pyrimidine-based inhibitors .
- SAR studies : Modifying the cyclopropyl or chloro-methylphenyl groups to assess activity changes, revealing target selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield while minimizing byproducts?
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of temperature (60–120°C), solvent (DMF vs. THF), and catalyst loading (Pd(OAc) vs. PdCl) to identify ideal parameters via response surface modeling .
- Byproduct analysis : LC-MS monitoring of intermediates to detect hydrolysis of the cyclopropyl group or undesired N-alkylation .
- Flow chemistry : Continuous-flow reactors enhance reproducibility and scalability for multi-step syntheses .
Q. How should researchers resolve contradictions in reported biological activity data across similar compounds?
Contradictions (e.g., varying IC values in kinase assays) may arise from:
- Assay conditions : Differences in ATP concentration (1–10 mM) or pH (7.4 vs. 6.8) can alter binding kinetics. Standardize protocols using validated kits (e.g., ADP-Glo™) .
- Structural analogs : Compare with N-(3-chlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide () to assess the impact of sulfur vs. carboxamide linkers on target affinity .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics independently of enzymatic activity .
Q. What computational approaches are recommended to model interactions between this compound and its putative targets?
Advanced methods include:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to analyze stability of hydrogen bonds between the carboxamide group and kinase catalytic lysine residues .
- QM/MM Calculations : Quantify electronic effects of the chloro-methylphenyl substituent on π-π stacking with aromatic residues (e.g., EGFR L858R) .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors in pyrimidine) using tools like Schrödinger’s Phase .
Q. How does crystallographic data inform structural modifications to enhance binding affinity?
X-ray structures (e.g., of analogous pyrimidine derivatives) reveal:
- Torsional strain : The dihedral angle between piperidine and pyrimidine rings (e.g., 12.8° in ) impacts conformational adaptability for target binding .
- Hydrogen-bond networks : Intramolecular interactions (e.g., N–H⋯N bonds) stabilize bioactive conformations. Modifying the cyclopropyl group’s steric bulk can optimize these interactions .
- Solvent channels : Crystal packing analysis identifies regions amenable to functionalization (e.g., adding polar groups to improve solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
